![molecular formula C7H14Cl2N2S B2386037 [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1255717-11-3](/img/structure/B2386037.png)
[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
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Overview
Description
[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its diverse biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds to which it belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazoles have been found to interact with various types of cells and cellular processes
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 4,5-dimethylthiazole with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that thiazole derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated several thiazole derivatives, including [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, against multidrug-resistant strains of Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicated that this compound demonstrated significant antibacterial activity, outperforming traditional antibiotics like linezolid .
Anticancer Potential
Research into the anticancer properties of thiazole derivatives has highlighted their potential as therapeutic agents. The compound's structural characteristics make it a candidate for further investigation in cancer treatment.
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study found that it was especially effective against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), indicating its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help elucidate the mechanism of action and enhance the design of more potent derivatives.
Findings from Molecular Docking
The molecular docking analysis demonstrated that the compound binds effectively to specific receptors involved in microbial resistance and cancer proliferation pathways. This binding affinity suggests a promising therapeutic profile for further development in drug design .
The applications of this compound span antimicrobial and anticancer research domains. Its promising biological activities warrant further exploration through additional in vitro and in vivo studies to confirm efficacy and safety profiles.
Future research should focus on:
- Developing more potent derivatives based on structural modifications.
- Conducting comprehensive pharmacokinetic and toxicological studies.
- Exploring synergistic effects with existing antimicrobial and anticancer agents to enhance therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Thiazole derivatives: Various thiazole derivatives have been synthesized and studied for their diverse biological properties
Uniqueness
What sets [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride apart is its specific substitution pattern and the presence of the ethylamine group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a thiazole derivative that exhibits significant biological activities, making it a subject of interest in pharmacological research. This compound is characterized by its unique structure, which includes a thiazole ring and an ethylamine group, contributing to its diverse biological properties.
- IUPAC Name : 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine; dihydrochloride
- Molecular Formula : C7H14Cl2N2S
- CAS Number : 1255717-11-3
Synthesis
The synthesis of this compound typically involves the reaction of 4,5-dimethylthiazole with ethylenediamine under controlled conditions. The reaction is followed by treatment with hydrochloric acid to yield the dihydrochloride salt form of the compound .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial and fungal strains:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4.0 µg/mL |
Escherichia coli | 8.0 µg/mL |
Candida albicans | 16.0 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Antitumor Activity
Thiazole derivatives have been recognized for their anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, various thiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines:
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
[Compound A] | Human glioblastoma U251 | 10.0 |
[Compound B] | Human melanoma WM793 | 15.0 |
The presence of specific substituents on the thiazole ring appears to enhance cytotoxic activity, indicating structure-activity relationships (SAR) that warrant further investigation .
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The thiazole moiety is crucial for binding to these targets, which may include enzymes and receptors pertinent to disease pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results showed significant inhibition of biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .
- Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound could induce apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-5-6(2)10-7(9-5)3-4-8;;/h3-4,8H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNRIRGBVFJQJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCN)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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